![molecular formula C13H8F3NO2 B3043635 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde CAS No. 887979-25-1](/img/structure/B3043635.png)

6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde

Descripción general

Descripción

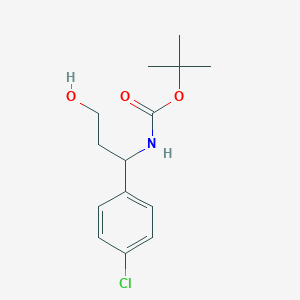

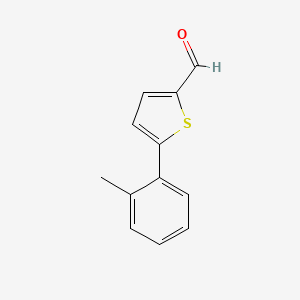

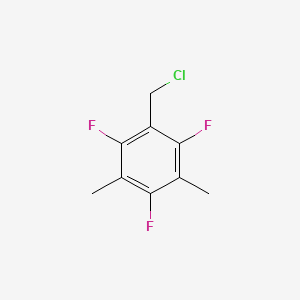

6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is an organic compound . It is related to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Metal Complex Formation

The ligands 4-, 3-, and 2-pyridinecarbaldehyde 4'-(2,2':6',2''-terpyridyl)hydrazone, related to 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde, have been utilized in forming homoleptic iron(ii) and ruthenium(ii) complexes. These complexes exhibit unique properties such as color change upon protonation of the pendant pyridine rings, demonstrating potential in material science for creating responsive materials (Beves et al., 2008).

Synthesis of Pyrazolo[4,3-c]pyridines

5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, structurally related to this compound, have been employed in Sonogashira-type cross-coupling reactions. These reactions are instrumental in synthesizing pyrazolo[4,3-c]pyridines, highlighting their utility in medicinal and organic chemistry (Vilkauskaitė et al., 2011).

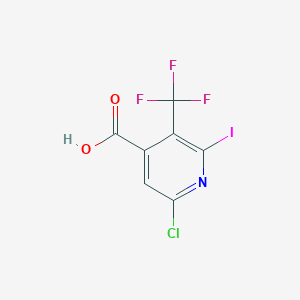

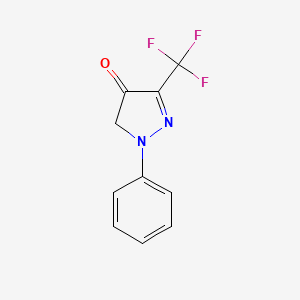

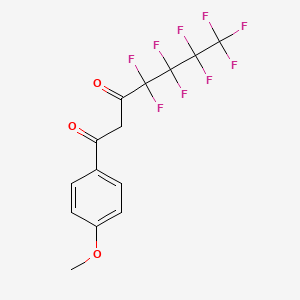

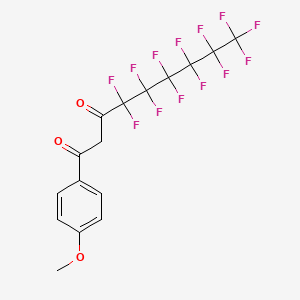

Synthesis of Trifluoromethyl-substituted Compounds

The compound's derivatives have been pivotal in synthesizing 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and corresponding oxides. This underscores its role in creating structurally diverse and potentially bioactive compounds (Palka et al., 2014).

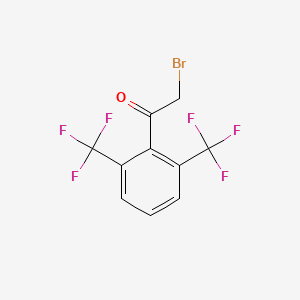

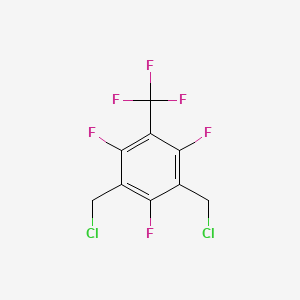

Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl] Derivatives

Derivatives of this compound have been used to synthesize novel compounds with potential applications in medicinal chemistry and material science (Hu et al., 2010).

Heterocyclization Studies

Studies on heterocyclization involving substituted pyridine-2-carbaldehydes, closely related to the compound of interest, provide insights into synthesizing novel heterocyclic compounds. This can be crucial for developing new pharmaceuticals and materials (Krinochkin et al., 2017).

Synthesis of Pyrimidine Derivatives

The compound has been used in synthesizing pyrimidine derivatives, emphasizing its role in creating diverse bioactive molecules for potential therapeutic applications (Rathod & Solanki, 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde are currently unknown .

Mode of Action

As a research chemical, it may interact with various biological targets, but these interactions and their resulting changes are yet to be determined .

Pharmacokinetics

Its impact on bioavailability is therefore unknown .

Result of Action

As a research chemical, its effects at the molecular and cellular level are yet to be fully explored .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .

Análisis Bioquímico

Biochemical Properties

It is known that the trifluoromethoxy group in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .

Cellular Effects

The cellular effects of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde are not well-studied. Compounds with similar trifluoromethoxy groups have been shown to have significant effects on cells. For example, FCCP, a potent uncoupler of oxidative phosphorylation in mitochondria, disrupts ATP synthesis by transporting protons across cell membranes .

Molecular Mechanism

It is known that the trifluoromethoxy group can have significant effects on the molecular properties of a compound .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored at refrigerator temperatures .

Metabolic Pathways

Compounds with similar trifluoromethoxy groups have been shown to be involved in significant metabolic pathways .

Propiedades

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-6-4-9(5-7-11)12-3-1-2-10(8-18)17-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSINARBOMHTZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.